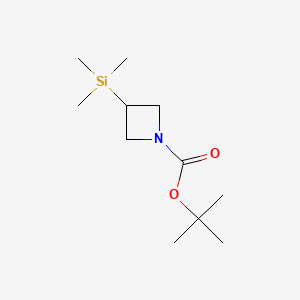
3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a N-methylmethanesulfonamido group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid typically involves multiple steps. One common method starts with the nitration of 3-fluorobenzoic acid to introduce a nitro group at the fourth position. This is followed by reduction of the nitro group to an amino group, which is then reacted with methylmethanesulfonyl chloride to form the N-methylmethanesulfonamido group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium chloride are used for nitro group reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the sulfonamide group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
- 3-Fluoro-4-methylbenzenesulfonamide
- 3-Fluoro-4-methoxybenzoic acid
- 3-Fluoro-4-(methylsulphonyl)benzoic acid
Comparison: 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is unique due to the presence of both the fluorine atom and the N-methylmethanesulfonamido group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-fluoro-4-[methyl(methylsulfonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-11(16(2,14)15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUIBBAWCLZPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)C(=O)O)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B6606303.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-hydroxypropanoic acid](/img/structure/B6606321.png)

![(2R)-2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B6606343.png)


![5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B6606357.png)



![3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B6606375.png)
![5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B6606386.png)
